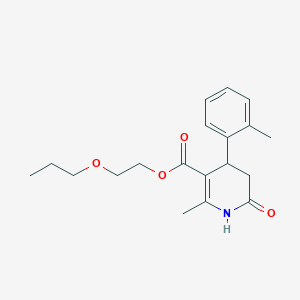![molecular formula C22H15N3O4 B4688545 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE](/img/structure/B4688545.png)
1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE
Overview
Description
1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is a complex organic compound that features a nitrophenyl group, a quinoxaline moiety, and a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE typically involves multi-step organic reactions. One common method includes:
Nitration of Phenyl Ring: The initial step involves the nitration of a phenyl ring to introduce the nitro group.
Formation of Quinoxaline: The quinoxaline moiety is synthesized separately through the condensation of an o-phenylenediamine with a diketone.
Coupling Reaction: The final step involves coupling the nitrophenyl and quinoxaline units through a phenoxy linkage using a suitable coupling reagent such as a palladium catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 1-(3-AMINOPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoxaline derivatives.
Scientific Research Applications
1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, it may facilitate charge transport or light emission through its conjugated system.
Comparison with Similar Compounds
1-(3-NITROPHENYL)-2-[4-(2-PYRIDYL)PHENOXY]-1-ETHANONE: Similar structure but with a pyridyl group instead of a quinoxaline.
1-(3-NITROPHENYL)-2-[4-(2-BENZOXAZOLYL)PHENOXY]-1-ETHANONE: Contains a benzoxazole moiety.
Uniqueness: 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-22(16-4-3-5-17(12-16)25(27)28)14-29-18-10-8-15(9-11-18)21-13-23-19-6-1-2-7-20(19)24-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCNIJPRSVHVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


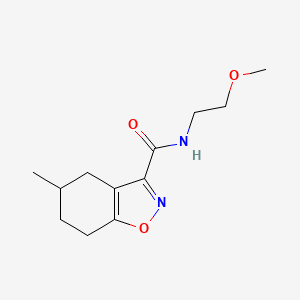
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4688471.png)
![5-chloro-8-[4-(3-methyl-4-nitrophenoxy)butoxy]quinoline](/img/structure/B4688482.png)
![N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4688489.png)
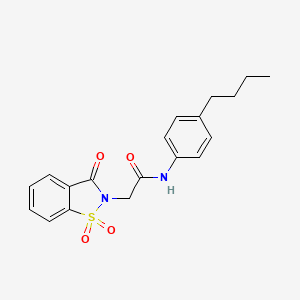
![N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4688501.png)
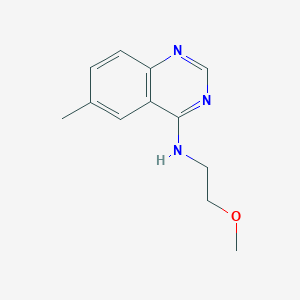
![5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B4688519.png)
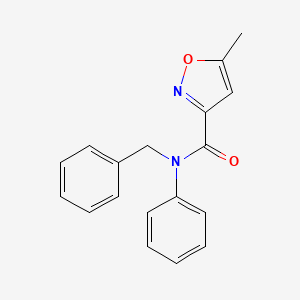
![2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4688527.png)


![1,3-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4688548.png)
